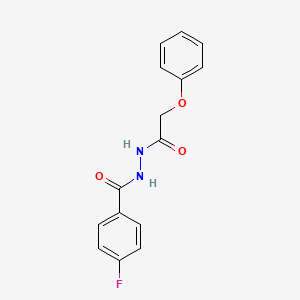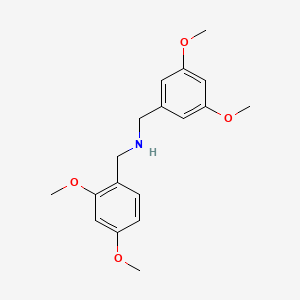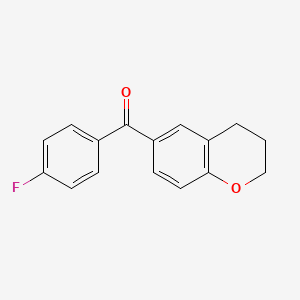
N-methyl-3-(morpholin-4-ylcarbonyl)-N-(tetrahydrofuran-3-ylmethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"N-methyl-3-(morpholin-4-ylcarbonyl)-N-(tetrahydrofuran-3-ylmethyl)benzenesulfonamide" is a compound that falls under the class of benzenesulfonamides. These compounds are of significant interest due to their diverse chemical and biological properties.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves various chemical reactions, including cyclooxygenase inhibition, aggregation-induced emission, gold-catalyzed reactions, and reactions involving different substituents and functional groups (Al-Hourani et al., 2016); (Jia et al., 2019); (Wang et al., 2014).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by features such as crystallography, molecular docking, and interactions within active sites of enzymes. These structures often involve intricate hydrogen bonding and other intermolecular interactions (Mohamed-Ezzat et al., 2023); (Buemi et al., 2019).
Chemical Reactions and Properties
Benzenesulfonamides engage in a variety of chemical reactions, showcasing properties such as inhibition potency, enzyme interactions, and molecular transformations. These reactions are pivotal in determining their biological and pharmacological activities (Röver et al., 1997); (Ponzo & Kaufman, 1995).
Physical Properties Analysis
The physical properties of benzenesulfonamide derivatives, such as crystalline structure, are determined through methods like X-ray diffraction, NMR spectroscopy, and mass spectroscopy. These properties are crucial for understanding the compound's stability, solubility, and overall behavior under different conditions (Kantekin et al., 2020); (Franklin et al., 2011).
Chemical Properties Analysis
The chemical properties of these compounds are highlighted through their interactions with biological molecules, receptor binding, and inhibitory activities. These properties play a significant role in determining their potential as therapeutic agents or in other chemical applications (Lolak et al., 2019); (Abbasi et al., 2019).
特性
IUPAC Name |
N-methyl-3-(morpholine-4-carbonyl)-N-(oxolan-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-18(12-14-5-8-24-13-14)25(21,22)16-4-2-3-15(11-16)17(20)19-6-9-23-10-7-19/h2-4,11,14H,5-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFWAWFINJZKBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCOC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl [3-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B5670177.png)

![4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B5670192.png)

![(3R*,5S*)-N-[(5-cyclopropylisoxazol-3-yl)methyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5670208.png)
![2-[4-(2,3-dichlorobenzyl)-1-piperazinyl]ethanol](/img/structure/B5670215.png)
![N,N-dimethyl-2-({[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5670221.png)


![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-10H-phenothiazine-10-carboxamide](/img/structure/B5670236.png)


